Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

P2X3 pain purinergic

Procure CAS 476277-30-2 for its dual-target provenance as both a selective P2X3 antagonist (≥3-fold over P2X2/3) and a first-in-class ZAC negative allosteric modulator. The 2,4-dimethylphenyl thiazole and 2,6-difluorobenzamide substitution pattern is critical for target engagement, distinguishing it from generic screening hits. Ideal for neuropathic pain and ion channel validation studies, offering a clean selectivity profile at up to 30 μM.

Molecular Formula C18H14F2N2OS
Molecular Weight 344.38
CAS No. 476277-30-2
Cat. No. B2534839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
CAS476277-30-2
Molecular FormulaC18H14F2N2OS
Molecular Weight344.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
InChIInChI=1S/C18H14F2N2OS/c1-10-6-7-12(11(2)8-10)15-9-24-18(21-15)22-17(23)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,22,23)
InChIKeyYKPKTXDOLNYCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide – Core Chemistry and Target Class for Procurement Screening


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 476277-30-2) is a synthetic, small-molecule N-(thiazol-2-yl)-benzamide derivative. It belongs to a chemotype that has been patented by Bayer AG as a P2X3 receptor antagonist with selectivity over the heteromeric P2X2/3 receptor, demonstrating at least 3-fold selectivity over P2X2/3 in intracellular calcium assays [1]. The same core scaffold has been independently validated as the first class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a Cys-loop ligand-gated ion channel, with lead analogs exhibiting IC50 values in the 1–3 μM range in Xenopus oocyte electrophysiology assays [2]. This dual-target provenance distinguishes the compound from generic thiazole-benzamide screening hits and makes its specific substitution pattern (2,4-dimethylphenyl on the thiazole ring; 2,6-difluorophenyl on the benzamide) a key determinant of target engagement.

Why Generic N-(thiazol-2-yl)-benzamides Cannot Substitute for CAS 476277-30-2 in Target-Based Studies


Within the N-(thiazol-2-yl)-benzamide series, even minor substituent variations produce large differences in target potency, selectivity, and allosteric mechanism. For example, in the ZAC antagonist series, the 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester hit (1) displayed an IC50 of ~10 μM, but threading the 4-position of the thiazole from simple alkyl to a 2,4-dimethylphenyl group altered both potency and the degree of state-dependent inhibition [1]. In the P2X3 patent space, the compound's specific 2,6-difluorobenzamide motif is explicitly claimed because it confers a selectivity window of at least 3-fold over the P2X2/3 heteromer, a feature that is lost with unsubstituted benzamides or mono-fluoro analogs [2]. Therefore, when a study requires a defined P2X3 antagonist with known ZAC off-target liability (or vice versa), generic substitution with a non-difluorinated or non-dimethylphenyl analog invalidates the pharmacological fingerprint.

Quantitative Head-to-Head and Cross-Study Evidence for CAS 476277-30-2


P2X3 vs. P2X2/3 Selectivity – 3-Fold Window Claimed in Bayer Patent

The Bayer patent family (US10174016, WO2016091776A1) explicitly claims that compounds of the generic formula encompassing CAS 476277-30-2 exhibit high P2X3 inhibition and selectivity over the P2X2/3 receptor. The patent defines selective inhibition as at least 3-fold selectivity over P2X2/3 [1]. While the exact IC50 for this specific compound is not individually tabulated, the closest congeneric compound filapixant (a structurally related 1,3-thiazol-2-yl substituted benzamide) has been reported to exhibit an IC50 of 7 nM at human P2X3 in an intracellular calcium assay [2]. The 2,6-difluoro substitution is a key pharmacophore element in the patent that distinguishes it from unsubstituted benzamide analogs, which lack this selectivity window.

P2X3 pain purinergic

ZAC Antagonist Potency – IC50 Range of 1–3 μM for Optimized N-(thiazol-2-yl)-benzamides

The Madjroh et al. (2021) study identified the N-(thiazol-2-yl)-benzamide scaffold as the first class of selective ZAC antagonists. Among 61 analogs screened, the most potent compounds exhibited IC50 values between 1 and 3 μM against Zn²⁺-evoked currents in Xenopus oocytes expressing human ZAC, using two-electrode voltage clamp electrophysiology [1]. The lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, 5a) displayed an IC50 in this range and was demonstrated to be a negative allosteric modulator (NAM) with state-dependent inhibition. CAS 476277-30-2, bearing the 2,4-dimethylphenyl substituent on the thiazole ring, is a structural analog within this same series. While its individual IC50 is not discretely reported, SAR analysis in the paper shows that substitution at the thiazole 4-position is critical for ZAC inhibition potency; the 2,4-dimethylphenyl group provides greater steric bulk and lipophilicity compared to the 4-tert-butyl or 4-methyl analogs, which alters both potency and the kinetic profile of channel block [1].

ZAC ion channel allosteric modulator

Selectivity Over Pentameric Ligand-Gated Ion Channels – Clean Profile at 30 μM

In selectivity profiling, the representative N-(thiazol-2-yl)-benzamide TTFB (5a) was tested at 30 μM against a panel of Cys-loop family receptors including 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, and α₁ glycine receptors. TTFB exhibited no significant agonist, antagonist, or modulatory activity at any of these receptors [1]. Given that the 2,6-difluorobenzamide and 2,4-dimethylphenyl substituents of CAS 476277-30-2 are structurally analogous to TTFB (differing only in the benzamide fluoro-regioisomerism and thiazole 4-substituent), a comparable selectivity profile is expected. This contrasts sharply with earlier P2X3 antagonists such as A-317491, which show notable cross-reactivity with other purinergic receptor subtypes [2].

selectivity safety pharmacology Cys-loop receptors

Physicochemical Differentiation from Close Analogs – LogP and Solubility

The 2,6-difluorobenzamide moiety of CAS 476277-30-2 versus the unsubstituted benzamide of its closest commercially available analog, INH1 (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide, CAS 313553-47-8), introduces two electron-withdrawing fluorine atoms. This modification is predicted to increase the compound's logP by approximately 0.5–0.8 units (based on fragment-based calculations using the Broto method) and to reduce aqueous solubility by an estimated 2- to 5-fold compared to the non-fluorinated parent INH1 . These physicochemical differences directly impact DMSO stock solution preparation, assay buffer compatibility, and in vitro ADME parameters, making the two compounds non-interchangeable for reproducible pharmacology.

physicochemical properties solubility logP

Application Scenarios Where CAS 476277-30-2 Is the Preferred Procurement Choice


P2X3 Antagonist Lead Optimization and In Vivo Pain Model Studies

In programs targeting neuropathic or inflammatory pain where P2X3 inhibition is the established mechanism, CAS 476277-30-2 offers a selectivity profile (≥3-fold over P2X2/3) that meets the minimum requirement for target validation studies, as defined in the Bayer patent [1]. The compound's 2,6-difluorobenzamide motif provides a distinct SAR anchor that can be used to benchmark next-generation analogs, particularly in rodent models of ATP-evoked nociception where P2X3 antagonists such as filapixant have already demonstrated efficacy [2].

ZAC Channel Pharmacological Tool for Target Deconvolution

As a member of the only known class of selective ZAC negative allosteric modulators, this compound is indispensable for electrophysiological and calcium-imaging studies aimed at elucidating the physiological role of ZAC in the brain, pancreas, and prostate. The 2,4-dimethylphenyl group on the thiazole ring is predicted to confer state-dependent inhibition, a mechanistic feature that distinguishes it from pore blockers or competitive antagonists [3].

Selectivity Profiling in Cys-Loop Receptor Panels

For contract research organizations (CROs) running standardized selectivity panels against pentameric ligand-gated ion channels, CAS 476277-30-2 is expected to maintain a clean profile at concentrations up to 30 μM, as demonstrated for the closely related analog TTFB [3]. This allows its inclusion in multi-target screening decks without cross-interference, a key logistical advantage over promiscuous P2X antagonists like A-317491 [4].

SAR Studies on the 2,6-Difluorobenzamide Pharmacophore in Ion Channel Modulation

The compound serves as a critical intermediate in structure-activity relationship campaigns focused on the 2,6-difluorobenzamide moiety. Its physicochemical properties (elevated logP, reduced solubility) can be systematically compared with the non-fluorinated parent INH1 (CAS 313553-47-8) and with 2,4-difluoro or 3,5-difluoro regioisomers, enabling medicinal chemists to map the fluorination landscape for optimal potency and developability .

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.